molecular formula C30H50O6 B097663 R1-Barrigenol CAS No. 15399-43-6

R1-Barrigenol

Cat. No. B097663
CAS RN: 15399-43-6
M. Wt: 506.7 g/mol
InChI Key: DZVVEETZRZUXLI-RVWOYFKVSA-N
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Description

R1-Barrigenol is a naturally occurring compound that is found in the bark of the Barringtonia racemosa tree. It has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Isolation and Structural Elucidation

  • Isolation from Plants: R1-barrigenol has been isolated from various plants, including Dodonaea viscosa, revealing its presence in diverse plant species (Dimbi et al., 2010).

Bioactivity and Potential Therapeutic Applications

  • Cytotoxic Properties: Research indicates that R1-barrigenol exhibits cytotoxicity against tumor cell lines, suggesting its potential in cancer therapy (Bäcker et al., 2014).
  • Anti-neuroinflammatory Effects: Certain derivatives of R1-barrigenol have shown strong inhibitory effects on LPS-induced nitric oxide overproduction in activated BV2 cells, indicating potential anti-neuroinflammatory properties (Chen et al., 2020).

Molecular Interactions and Mechanisms

  • Structure-Activity Relationship: Extensive study of R1-barrigenol and its derivatives has helped in understanding the molecular basis of its activity, particularly in relation to its structural properties (Han et al., 1995).

Potential for Drug Development

  • Pharmaceutical Potential: R1-barrigenol-like triterpenoids (BATs) possess a variety of biological activities, including anti-tumor and anti-Alzheimer's effects, indicating their potential in drug development (Zhang et al., 2019).

Miscellaneous Applications

  • Protein Tyrosine Phosphatase 1B Inhibitory Effects: Isolates from Camellia crapnelliana, including barrigenol-like compounds, have shown inhibitory effects on the PTP1B enzyme, which is significant in metabolic regulation (Xiong et al., 2017).

properties

CAS RN

15399-43-6

Product Name

R1-Barrigenol

Molecular Formula

C30H50O6

Molecular Weight

506.7 g/mol

IUPAC Name

(3R,4R,4aS,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,6,10-pentol

InChI

InChI=1S/C30H50O6/c1-25(2)14-17-16-8-9-19-27(5)12-11-20(32)26(3,4)18(27)10-13-28(19,6)29(16,7)22(34)24(36)30(17,15-31)23(35)21(25)33/h8,17-24,31-36H,9-15H2,1-7H3/t17-,18-,19+,20-,21-,22-,23-,24+,27-,28+,29-,30+/m0/s1

InChI Key

DZVVEETZRZUXLI-RVWOYFKVSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@H]([C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)O)C)C)(C)C)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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